2,3,5-trimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one
Description
The compound 2,3,5-trimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one is a synthetic furanocoumarin derivative characterized by a fused furochromenone core substituted with methyl groups at positions 2, 3, and 3. A key structural feature is the 3-oxo-3-(4-phenylpiperazin-1-yl)propyl side chain at position 6, which introduces both a ketone and a phenylpiperazine moiety.
The compound’s synthesis likely involves coupling a prefunctionalized furochromenone core (e.g., via triflate intermediates, as seen in ) with a phenylpiperazine-containing propyl ketone.
Properties
Molecular Formula |
C27H28N2O4 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2,3,5-trimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C27H28N2O4/c1-17-19(3)32-24-16-25-23(15-22(17)24)18(2)21(27(31)33-25)9-10-26(30)29-13-11-28(12-14-29)20-7-5-4-6-8-20/h4-8,15-16H,9-14H2,1-3H3 |
InChI Key |
LZSSTTOMFRSHBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-trimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the furochromenone core, followed by the introduction of the piperazine moiety and the phenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3,5-trimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an analgesic and anti-inflammatory agent . Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial for inflammatory processes.
Case Study: COX Inhibition
A study demonstrated that the compound's derivatives showed a superior selectivity ratio for COX-2 over COX-1 compared to traditional NSAIDs like Meloxicam. This selectivity is important for minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Antioxidant Activity
The antioxidant properties of the compound have also been explored. Antioxidants are vital in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. The presence of the furochromen structure is believed to enhance its radical-scavenging ability.
Case Study: Antioxidant Efficacy
In vitro studies have shown that compounds similar to 2,3,5-trimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one can effectively reduce oxidative stress markers in cellular models, suggesting potential therapeutic applications in oxidative stress-related conditions .
Neurological Research
Given the presence of the phenylpiperazine moiety, the compound may have implications in treating neurological disorders. Piperazine derivatives are known for their psychoactive properties and have been studied for their effects on serotonin receptors.
Case Study: Neuropharmacological Potential
Research has indicated that piperazine-based compounds can modulate neurotransmitter systems, which may lead to novel treatments for anxiety and depression. The specific interactions of 2,3,5-trimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one with serotonin receptors warrant further investigation .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness as an antimicrobial agent could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Case Study: Antimicrobial Activity
A series of experiments demonstrated that derivatives of this compound showed promising results against both gram-positive and gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2,3,5-trimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of furochromenones modified at position 6 with nitrogen-containing side chains. Below is a comparative analysis with structurally related derivatives:
Key Findings from Comparative Studies
The phenylpiperazine group may confer affinity for serotonin or dopamine receptors, as seen in other psychotropic agents, though direct evidence for this compound is lacking .
Positional Modifications :
- Methoxy or prenyloxy groups at position 9 (e.g., methoxsalen, imperatorin) shift activity toward DNA interaction or neurotransmitter modulation, respectively, highlighting the critical role of substitution patterns .
Biological Activity
2,3,5-trimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one (CAS No. 865283-64-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C27H28N2O4, with a molecular weight of 444.52 g/mol. Its structure features a furochromone backbone substituted with a phenylpiperazine moiety, which is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an analgesic and anti-inflammatory agent. The following sections summarize key findings from studies evaluating its pharmacological properties.
1. Anti-inflammatory Activity
Studies have demonstrated that derivatives of this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The introduction of the phenylpiperazine moiety has been shown to enhance selectivity towards COX-2, suggesting a potential for developing anti-inflammatory medications based on this scaffold .
| Activity | Mechanism | Reference |
|---|---|---|
| COX Inhibition | Selective inhibition of COX-2 | |
| Anti-inflammatory | Reduction of inflammatory markers |
2. Antidepressant Potential
The compound's structure suggests possible interactions with serotonin receptors, particularly 5-HT1A and 5-HT7 receptors. Preliminary studies indicate that similar compounds exhibit antidepressant-like effects by modulating serotonin pathways . Further research is needed to confirm these effects specifically for this compound.
3. Cytotoxicity Studies
In vitro studies assessing cytotoxic effects revealed that some derivatives showed promising activity against cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, although specific pathways remain to be fully elucidated .
Case Study: Analgesic Properties
A study conducted on a series of pyrrolo[3,4-d]pyridazinone derivatives indicated that modifications similar to those in 2,3,5-trimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one resulted in significant analgesic effects in animal models. The results suggested that the structural components play a crucial role in enhancing pain relief efficacy while minimizing side effects associated with traditional analgesics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
